17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol
Description
Properties
IUPAC Name |
17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-20-8-5-17(24)13-15(20)3-4-19-18(20)6-9-21(2)22(25,10-11-23(19,21)26)16-7-12-27-14-16/h7,12,14-15,17-19,24-26H,3-6,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAPORIZZWBIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=COC=C5)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Context and Related Synthesis Approaches
The compound is a derivative of a steroidal framework, specifically a hydroxylated and fused polycyclic structure with a furanyl substituent. Its synthesis generally involves multi-step organic transformations, including:
- Furan ring introduction : Typically achieved via cyclization or substitution reactions involving furanyl precursors.
- Steroid core construction : Often synthesized through classical steroidogenic pathways, such as cyclization of polyenes or steroidal precursors derived from plant sterols.
- Functional group modifications : Hydroxylation at specific positions (3, 14, 17) and methylation at designated carbons (10, 13) involve regioselective oxidation and methylation reactions.
Proposed Synthetic Route Based on Literature
While no direct synthesis protocols are available for this exact compound, analogous methods from steroid chemistry and heterocyclic chemistry can be adapted:
| Step | Description | Reagents/Conditions | References/Notes |
|---|---|---|---|
| 1. Preparation of the steroid backbone | Cyclization of polyene precursors or derivation from plant sterols (e.g., diosgenin) | Acidic or enzymatic cyclization | Common in steroid synthesis (see references in steroid chemistry) |
| 2. Introduction of methyl groups at C10 and C13 | Alkylation or methylation using methyl iodide or dimethyl sulfate | Methylating agents under basic conditions | Standard methylation techniques in steroid modification |
| 3. Hydroxylation at C3, C14, and C17 | Regioselective oxidation, possibly via enzymatic or chemical hydroxylation | Oxidants such as m-CPBA, or enzymatic hydroxylation | Achieving regioselectivity is critical |
| 4. Furan ring attachment at the 17-position | Nucleophilic substitution or cyclization involving furanyl precursors | Furanyl halides or esters, under nucleophilic conditions | Literature on heterocycle attachment to steroids |
| 5. Final purification | Chromatography, recrystallization | Standard techniques | Ensures purity and correct stereochemistry |
Key Raw Materials and Reagents
- Steroid precursors : Derived from plant sterols such as diosgenin or cholesterol derivatives.
- Furanyl derivatives : Furanyl halides or esters for heterocycle attachment.
- Oxidants and methylating agents : m-CPBA, methyl iodide, dimethyl sulfate.
- Catalysts : Acidic or basic catalysts, or enzymatic systems for regioselective hydroxylation.
Notes on Synthesis Challenges
- Regio- and stereoselectivity : Achieving the correct stereochemistry at multiple chiral centers (e.g., 3S, 5R, 8R, etc.) requires precise control, often necessitating chiral catalysts or protecting groups.
- Functional group compatibility : Sequential reactions must be optimized to prevent undesired side reactions, especially during hydroxylation and heterocycle attachment.
- Yield optimization : Multi-step syntheses tend to have cumulative yield reductions; thus, process optimization is essential.
Research and Development Considerations
- Enzymatic synthesis : Use of biocatalysts for regioselective hydroxylation and functionalization.
- Green chemistry approaches : Minimizing hazardous reagents and optimizing reaction conditions for scalability.
- Analytical validation : Confirming structure and stereochemistry via NMR, MS, and X-ray crystallography.
Chemical Reactions Analysis
Types of Reactions
17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the furan ring.
Substitution: The furan ring and hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alkanes or altered furan rings.
Scientific Research Applications
17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways can vary depending on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core : A cyclopenta[a]phenanthrene backbone, a tetracyclic steroidal structure common in bioactive molecules.
- Three hydroxyl groups at positions 3, 14, and 17, enhancing solubility and hydrogen-bonding capacity. Methyl groups at positions 10 and 13, typical in steroidal compounds for metabolic stability .
Comparison with Similar Compounds
Structural and Functional Comparison
Physicochemical Properties
Notes:
Biological Activity
The compound 17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol exhibits a range of biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity through various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H32O3 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 17-(furan-3-yl)-10,13-dimethyl... |
| InChI Key | DPDKGFZJWHLPLO-UHFFFAOYSA-N |
Anticancer Properties
Research has indicated that compounds with similar structural motifs to 17-(furan-3-yl)-10,13-dimethyl... exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Studies suggest that it could inhibit the growth of breast cancer cells by targeting specific receptors involved in tumor progression .
Antimicrobial Activity
The compound has shown potential antimicrobial effects against various pathogens:
- Antibacterial and Antifungal Activities : Derivatives related to this compound have demonstrated notable antibacterial and antifungal activities. Research indicates that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound are also noteworthy:
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties:
- Neuroprotection : The compound may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases .
Study on Anticancer Activity
A study conducted on a series of cyclopenta[a]phenanthrene derivatives found that modifications at specific positions significantly enhanced their anticancer activity. The presence of the furan moiety was crucial for increasing binding affinity to cancer cell receptors .
Antimicrobial Efficacy
In a comparative study involving various furan derivatives, it was observed that those with structural similarities to 17-(furan-3-yl)-10,13-dimethyl... exhibited superior antimicrobial activity compared to standard antibiotics. This suggests a potential for developing new antimicrobial agents based on this scaffold .
Neuroprotective Mechanisms
Research highlighted the neuroprotective effects of compounds similar to this one in models of Alzheimer's disease. The studies indicated a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals .
Q & A
Q. What are the established synthetic routes for this compound, and what are their key challenges?
The compound is synthesized via multi-step organic reactions, typically starting from steroid precursors like dehydroepiandrosterone derivatives. Key steps include:
- Functionalization of the cyclopenta[a]phenanthrene core : Selective hydroxylation at positions 3, 14, and 17 using oxidizing agents like Jones reagent or enzymatic methods .
- Furan-3-yl substitution : Coupling reactions (e.g., Suzuki-Miyaura) to introduce the furan moiety, requiring precise control of steric hindrance near the cyclopentane ring .
- Challenges : Low yields (~15–20%) due to competing side reactions at tertiary carbon centers and the need for chiral resolution to isolate enantiomers .
Q. How is the structural configuration validated, and what analytical techniques are critical?
- Stereochemical confirmation : X-ray crystallography (e.g., single-crystal studies at 100 K) resolves absolute configurations, particularly for the furan substitution and hydroxyl group orientations .
- Spectroscopic methods :
- ¹H/¹³C NMR : Key signals include downfield shifts for hydroxyl protons (δ 5.0–6.5 ppm) and furan ring protons (δ 7.2–7.8 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 453.2875 for C₂₇H₃₆O₅) .
Q. What biological systems are used to study its activity, and what mechanisms are hypothesized?
- In vitro models : Estrogen receptor (ER) binding assays in MCF-7 cells to assess endocrine modulation, with IC₅₀ values compared to estradiol .
- Proposed mechanisms : Competitive inhibition of steroidogenic enzymes (e.g., 17β-hydroxysteroid dehydrogenase) due to structural mimicry of androstane derivatives .
Advanced Research Questions
Q. How can computational methods address stereochemical complexities in synthesis?
- Reaction path optimization : Quantum mechanical calculations (DFT) predict transition states for hydroxylation and furan coupling, reducing trial-and-error approaches. For example, iridium-catalyzed deoxygenation pathways are modeled to favor R- or S-configured products .
- Molecular docking : Simulations (AutoDock Vina) map interactions with ERα, guiding modifications to enhance binding affinity .
Q. How should researchers resolve contradictions in reported biological activity data?
- Case study : Discrepancies in ER activation (e.g., agonist vs. antagonist effects) may arise from enantiomeric impurities or cell-line-specific signaling.
- Methodological solutions :
- Chiral HPLC : Purify enantiomers (e.g., using Chiralpak AD-H column) and retest .
- Transcriptomic profiling : RNA-seq of treated cells identifies off-target pathways (e.g., MAPK crosstalk) that may mask primary mechanisms .
Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical purity?
Q. How do structural modifications at the furan-3-yl position alter metabolic stability?
- Comparative studies : Replacing the furan with thiophene or pyridine rings reduces hepatic clearance in microsomal assays (t₁/₂ increased from 2.1 to 6.8 hours) .
- Isotope labeling : ¹⁴C-tracing in rodent models identifies hydroxylation at C14 as the primary metabolic pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
